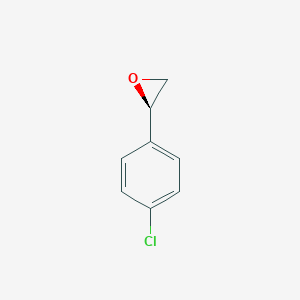

(S)-2-(4-Chlorphenyl)oxiran

Übersicht

Beschreibung

Naloxone benzoylhydrazone is a synthetic organic compound known for its interaction with opioid receptors. It has been studied extensively for its pharmacological properties, particularly its role as a mixed agonist/antagonist at various opioid receptors .

Wissenschaftliche Forschungsanwendungen

N-Aloxonbenzoylhydrazon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung von Opioidrezeptorsubtypen und ihrer Interaktionen verwendet.

Biologie: Die Verbindung wird in der Forschung an Rezeptorsignaltransduktion und -modulation eingesetzt.

Medizin: N-Aloxonbenzoylhydrazon wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Schmerztherapie und Suchtbehandlung.

Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, dient es als Referenzverbindung in der pharmazeutischen Forschung

Wirkmechanismus

N-Aloxonbenzoylhydrazon entfaltet seine Wirkung durch Interaktion mit Opioidrezeptoren, einschließlich Mu-, Delta- und Kappa-Rezeptoren. Es wirkt als gemischter Agonist/Antagonist, d. h. es kann diese Rezeptoren je nach Kontext sowohl aktivieren als auch hemmen. Die Verbindung moduliert Rezeptor-Signalwege, einschließlich des cyclischen AMP-Weges und extrazellulärer signalgesteuerter Kinasen, was zu verschiedenen physiologischen Wirkungen führt .

Analyse Chemischer Reaktionen

N-Aloxonbenzoylhydrazon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion:

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Benzoylgruppe.

Häufige Reagenzien und Bedingungen: Typische Reagenzien können Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel umfassen. Bedingungen wie Temperatur und pH-Wert werden je nach der gewünschten Reaktion angepasst.

Wirkmechanismus

Naloxone benzoylhydrazone exerts its effects by interacting with opioid receptors, including mu, delta, and kappa receptors. It acts as a mixed agonist/antagonist, meaning it can both activate and inhibit these receptors depending on the context. The compound modulates receptor signaling pathways, including the cyclic AMP pathway and extracellular signal-regulated kinases, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

N-Aloxonbenzoylhydrazon ist einzigartig in seiner Fähigkeit, sowohl als Agonist als auch als Antagonist an verschiedenen Opioidrezeptoren zu wirken. Zu den ähnlichen Verbindungen gehören:

N-Aloxon: Hauptsächlich ein Opioid-Antagonist.

Naltrexon: Ein weiterer Opioid-Antagonist mit längerer Wirkdauer.

Buprenorphin: Ein partieller Agonist an Mu-Rezeptoren und ein Antagonist an Kappa-Rezeptoren.

Methadon: Ein vollständiger Agonist an Mu-Rezeptoren mit zusätzlichen Wirkungen auf NMDA-Rezeptoren

Das gemischte Agonist/Antagonist-Profil von N-Aloxonbenzoylhydrazon macht es besonders wertvoll für die Forschung zur Opioidrezeptorfunktion und potenziellen therapeutischen Anwendungen.

Vorbereitungsmethoden

N-Aloxonbenzoylhydrazon wird durch eine Reihe von chemischen Reaktionen unter Verwendung von N-Aloxon und Benzoylhydrazid synthetisiert. Der synthetische Weg beinhaltet typischerweise die Reaktion von N-Aloxon mit Benzoylhydrazid unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren, aber genaue Einzelheiten zur großtechnischen Produktion sind nicht leicht verfügbar.

Eigenschaften

IUPAC Name |

(2S)-2-(4-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWLXNDOMYKTAD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455310 | |

| Record name | (S)-2-(4-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97466-49-4, 21019-51-2 | |

| Record name | 4-Chlorostyrene oxide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097466494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-(4-Chlorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(4-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROSTYRENE OXIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659109YM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you explain how (S)-4-chlorostyrene oxide is produced using biocatalysts, as mentioned in the research?

A1: The research highlights the use of styrene monooxygenase (SMO) from Marinobacterium litorale for the production of optically pure (S)-4-chlorostyrene oxide. [] SMO is a biocatalyst, meaning it's an enzyme that facilitates chemical reactions within living organisms. The researchers cloned and expressed SMO in Escherichia coli bacteria, essentially turning them into tiny factories for (S)-4-chlorostyrene oxide. The engineered E. coli were able to convert 4-chlorostyrene into (S)-4-chlorostyrene oxide with high enantioselectivity (greater than 99% enantiomeric excess). [] This biocatalytic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.